Cas no 7356-47-0 (Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2))

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) structure
7356-47-0 structure
Product Name:Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2)
Numero CAS:7356-47-0
MF:C32H26N8NaO6S2
MW:705.71861410141
CID:574908
Update Time:2024-03-05

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2)
    • sodium,(3E)-3-[[4-[4-[[2,4-diamino-5-methyl-3-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]sulfanylphenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • Inchi: 1S/C32H26N8O6S2.Na/c1-18-16-27(30(34)31(29(18)33)40-37-21-6-13-25(14-7-21)48(44,45)46)39-36-20-4-11-24(12-5-20)47-23-9-2-19(3-10-23)35-38-22-8-15-28(41)26(17-22)32(42)43;/h2-17,35H,33-34H2,1H3,(H,42,43)(H,44,45,46);/q;+1/b38-22+,39-36+,40-37+;
    • Chiave InChI: WTRCTAIXCGDXIA-BFKUTSECSA-N
    • Sorrisi: S(C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C(=C(C([H])=C(C([H])([H])[H])C=1N([H])[H])/N=N/C1C([H])=C([H])C(=C([H])C=1[H])SC1C([H])=C([H])C(=C([H])C=1[H])N([H])/N=C1\C([H])=C([H])C(C(C(=O)O[H])=C\1[H])=O)N([H])[H])(=O)(=O)O[H].[Na+]

Proprietà calcolate

  • Massa esatta: 705.131
  • Massa monoisotopica: 705.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 10
  • Complessità: 1410
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 268A^2

Proprietà sperimentali

  • Densità: 1.52
  • Indice di rifrazione: 1.736
  • PSA: 271.78000
  • LogP: 11.45050

Benzoic acid,5-[2-[4-[[4-[2-[2,4-diamino-5-methyl-3-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-,sodium salt (1:2) Letteratura correlata

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd